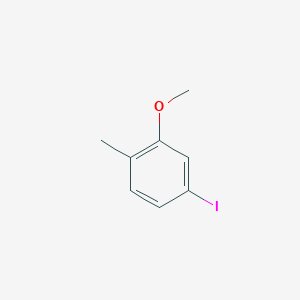

5-Iodo-2-methylanisole

Descripción

Significance in Advanced Organic Synthesis

In the field of advanced organic synthesis, 5-Iodo-2-methylanisole serves as a crucial structural motif. chemimpex.com The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various substitution and coupling reactions. This reactivity is harnessed by chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.

One of the most prominent applications of this compound is in transition-metal-catalyzed cross-coupling reactions. chemscene.com It is a valuable substrate for reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst. This methodology is a cornerstone of modern synthesis, enabling the construction of complex biaryl structures and other important molecular scaffolds. The utility of iodo-anisole derivatives in Suzuki reactions has been demonstrated in the synthesis of pharmaceutically relevant molecules. acs.org

Furthermore, the strategic placement of the methyl and methoxy (B1213986) groups on the aromatic ring influences the electronic properties and steric environment of the molecule, which can be exploited to control the regioselectivity of certain reactions. Researchers utilize this compound as a foundational piece to build more elaborate molecules for applications in materials science and the production of fine chemicals. chemimpex.com For instance, related iodo-aryl compounds are used in Friedel-Crafts acylation reactions to synthesize diarylketones, which are precursors to key building blocks for important pharmaceutical agents. acs.org

Relevance in Medicinal Chemistry and Agrochemical Development

The structural features of this compound make it a valuable intermediate in the discovery and development of new therapeutic agents and agrochemicals. chemimpex.comsmolecule.com Halogenated organic molecules often exhibit unique biological activities, and the introduction of an iodine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

In medicinal chemistry, this compound acts as a scaffold for synthesizing a diverse array of biologically active molecules. It is used in the development of pharmaceuticals, including anti-inflammatory and analgesic agents. chemimpex.com The iodo-methyl-anisole core can be found in precursors to complex drugs. For example, the synthesis of SGLT2 inhibitors, a class of drugs used to treat diabetes, involves diarylmethane building blocks that can be synthesized from iodo-substituted aromatic compounds. acs.org The ability to use this compound in coupling reactions allows for the systematic modification of a lead compound's structure, a process central to structure-activity relationship (SAR) studies aimed at optimizing drug efficacy and selectivity. escholarship.org

In the realm of agrochemical development, the principles are similar. The compound can be used in the production of specialty chemicals for agriculture. smolecule.com The development of new pesticides and herbicides often relies on the synthesis of novel organic molecules with specific biological targets. The unique structure of compounds like this compound provides a starting point for creating new agrochemicals, contributing to advancements in agriculture. lookchem.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-2-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKISKVALBFNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447337 | |

| Record name | 5-iodo-2-methyl anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220728-62-1 | |

| Record name | 5-iodo-2-methyl anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 5 Iodo 2 Methylanisole

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The mechanism involves an initial attack of the aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. masterorganicchemistry.com Aromaticity is subsequently restored by the loss of a proton from the site of attack. masterorganicchemistry.com In 5-Iodo-2-methylanisole, the outcome of such reactions is controlled by the interplay of the existing substituents.

The directing effects of the substituents on the this compound ring determine the position of any incoming electrophile. The methoxy (B1213986) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself (positions 3 and 6). The methyl group is also an activating, ortho-para director, influencing positions 4 and 6. The iodine atom, while deactivating the ring towards electrophilic attack due to its inductive effect, is also an ortho-para director.

The combined influence of these groups leads to a strong preference for substitution at the C3 and C6 positions, which are activated by the potent methoxy director. The C6 position is particularly favored as it is activated by both the methoxy (ortho) and methyl (ortho) groups. Substitution at C4 is sterically hindered by the adjacent iodine and electronically disfavored compared to the positions activated by the methoxy group.

| Substituent | Position | Electronic Effect | Directing Influence | Activated Positions |

|---|---|---|---|---|

| -OCH₃ | 2 | Strongly Activating | Ortho, Para | 3, 6 |

| -CH₃ | 5 | Activating | Ortho, Para | 4, 6 |

| -I | 5 | Deactivating | Ortho, Para | 4, 6 |

The methoxy group (-OCH₃) is one of the strongest activating groups for electrophilic aromatic substitution. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the positive charge of the arenium ion intermediate. This strong resonance effect outweighs its inductive electron-withdrawing effect.

The methyl group (-CH₃) is a less powerful activating group that operates primarily through an inductive effect, donating electron density to the ring and stabilizing the carbocation intermediate. Studies on the nitration of methylanisole isomers have shown that the interplay between these groups and their positions significantly affects product distribution. rsc.org For instance, in related compounds, ipso-attack at the methyl-substituted carbon can occur, leading to different products, a pathway that could be relevant for this compound under certain conditions. rsc.org

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is the most reactive site for transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly prized substrates for these transformations due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. rsc.org These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Palladium complexes are the most widely used catalysts for cross-coupling reactions involving aryl halides. sigmaaldrich.com Several named reactions are of particular importance for the functionalization of the this compound core.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C(sp²)-C(sp²) bonds to create biaryl structures. lidsen.comrsc.org

Sonogashira Coupling: This methodology enables the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new, more substituted alkene. nih.gov This provides a direct method for vinylation of the aromatic ring.

Stille Coupling: In the Stille reaction, the aryl iodide is coupled with an organotin compound. It is known for its tolerance of a wide variety of functional groups. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with an amine (primary or secondary) and is a cornerstone of modern synthetic chemistry for preparing arylamines. rsc.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(0) complex (e.g., Pd(PPh₃)₄), Base |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Pd(0) complex, Cu(I) salt (e.g., CuI) |

| Heck | Alkene | C-C (vinyl) | Pd(0) or Pd(II) salt (e.g., Pd(OAc)₂) |

| Stille | Organotin Reagent | C-C | Pd(0) complex (e.g., Pd(PPh₃)₂)Cl₂ |

| Buchwald-Hartwig | Amine | C-N | Pd(0) complex, bulky phosphine (B1218219) ligand |

Copper-catalyzed or mediated reactions, often referred to as Ullmann-type reactions, are classic methods for forming C-N, C-O, and C-S bonds with aryl halides. While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to milder and more efficient protocols. These reactions are particularly useful for coupling aryl iodides with alcohols, phenols, and thiols. rsc.org Copper can also serve as a crucial co-catalyst in other transformations, such as the Sonogashira coupling, where it facilitates the formation of a copper acetylide intermediate. mdpi.com

While palladium dominates the field, other transition metals are also effective for catalyzing cross-coupling reactions with aryl iodides. mdpi.com

Nickel-Catalyzed Couplings: Nickel catalysts can often perform similar transformations to palladium, sometimes with different reactivity or at a lower cost. They are effective in Suzuki-Miyaura and other coupling reactions.

Rhodium-Catalyzed Reactions: Rhodium complexes can catalyze unique transformations, including C-H activation and annulation reactions where an aryl iodide might be a precursor to the active catalytic species or a component in a domino reaction sequence.

Iron-Catalyzed Couplings: Iron, being an earth-abundant and non-toxic metal, is an attractive alternative catalyst. Iron-catalyzed cross-coupling reactions of aryl halides with organometallic reagents have been developed, though they are less general than palladium systems. Gas-phase studies have investigated the reactions of methylanisole isomers with various transition metal ions, including Fe+, Co+, and Ni+, revealing distinct fragmentation pathways depending on the metal and isomer structure. researchgate.net

Metalation Studies and Ortho-Directed Lithiation

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.org This process forms a lithiated intermediate that can then react with various electrophiles, allowing for regioselective functionalization of the aromatic ring. wikipedia.org

In the case of this compound, the methoxy group serves as a moderate DMG. The heteroatom of the methoxy group can coordinate with the lithium atom of the organolithium base, thereby increasing the kinetic acidity of the protons at the ortho-positions (C-2 and C-6). wikipedia.org Since the C-2 position is already substituted with a methyl group, the methoxy group would primarily direct lithiation to the C-6 position. The methyl group itself is a very weak DMG and is unlikely to direct lithiation in the presence of the stronger methoxy group.

However, a significant competing reaction in aryl iodides is the halogen-metal exchange. This reaction, which is often faster than ortho-deprotonation, involves the replacement of the iodine atom with lithium. ias.ac.inimperial.ac.uk The rate of halogen-metal exchange is typically in the order of I > Br > Cl >> F. imperial.ac.uk For this compound, treatment with an organolithium reagent like n-butyllithium could therefore lead to two potential intermediates, as depicted in the scheme below.

Scheme 1: Competing Pathways in the Lithiation of this compound

The reaction outcome is highly dependent on the specific conditions, such as the organolithium reagent used (e.g., n-BuLi vs. t-BuLi), the solvent, and the temperature. researchgate.net Generally, halogen-metal exchange is favored at very low temperatures (e.g., -100 °C), while DoM may become more competitive at slightly higher temperatures. imperial.ac.uk The choice of base is also critical; for instance, sterically hindered bases like lithium diisopropylamide (LDA) are less likely to undergo halogen-metal exchange and may favor deprotonation.

| Directing Group (on Anisole) | Relative Directing Strength | Primary Lithiation Position(s) |

| -OCH₃ (Methoxy) | Moderate | C-2, C-6 |

| -CH₃ (Methyl) | Weak | - |

| -I (Iodo) | Very Weak (primarily undergoes exchange) | - |

This table presents the general directing strength of substituents relevant to this compound in the context of ortho-directed lithiation.

Radical Reactivity and Single Electron Transfer Processes

This compound can also engage in reactions involving radical intermediates, typically initiated by single electron transfer (SET) or homolytic bond cleavage. The carbon-iodine bond is relatively weak and susceptible to both reduction and homolysis, making it a key site for radical reactivity.

The radical cation of this compound can be generated through single electron transfer to an oxidant or via methods like electron impact ionization in mass spectrometry. nih.govorgchemboulder.com The stability and subsequent fragmentation of this radical cation are influenced by the substituents on the aromatic ring.

Upon formation, the this compound radical cation can undergo unimolecular dissociation, primarily through cleavage of the C-I bond. scispace.comresearchgate.net Studies on analogous compounds, such as iodotoluene radical cations, provide insight into the likely fragmentation pathways. scispace.comresearchgate.net Two main competing channels are direct C-I bond cleavage and a lower-energy rearrangement pathway. researchgate.net

Direct C-I Cleavage: This pathway leads to the formation of a 2-methyl-5-anisylyl cation and an iodine radical.

Rearrangement Pathway: This involves hydrogen atom migration followed by fragmentation, which is often the lower energy channel. researchgate.net

The energetics of these dissociation channels for the closely related iodotoluene radical cations have been studied, providing a useful comparison.

| Iodotoluene Isomer | Activation Barrier (Rearrangement) | Thermochemical Threshold (Direct C-I Cleavage) |

| ortho | 1.77 eV | 2.11 eV |

| meta | 1.88 eV | 2.24 eV |

| para | 1.90 eV | 2.41 eV |

Data adapted from studies on iodotoluene radical cations, serving as a model for the reactivity of the this compound radical cation. researchgate.net

Halogen-atom transfer (XAT) is a fundamental radical process where a radical species (R•) abstracts a halogen atom from a molecule. nih.gov The relatively weak C-I bond in this compound makes it a competent halogen donor in such reactions. This process generates a new aryl radical, the 2-methylanisole-5-yl radical, which can then participate in subsequent reactions.

Scheme 2: Halogen-Atom Transfer from this compound

The rate of XAT is highly dependent on the nature of the abstracting radical (R•) and the strength of the C-I bond. Nucleophilic radicals are particularly effective at abstracting iodine atoms from aryl iodides. researchgate.net The rate constants for XAT from various iodo-compounds to alkyl radicals have been measured, demonstrating the high efficiency of this process.

| Iodo-Compound | Radical | Rate Constant (kₓₐₜ) at 50 °C (M⁻¹s⁻¹) |

| Diethyl methyliodomalonate | Primary Alkyl | 1.8 x 10⁹ |

| Iodoacetonitrile | Primary Alkyl | 1.7 x 10⁹ |

| Ethyl 2-methyl-2-iodopropanoate | Primary Alkyl | ~6 x 10⁸ |

| Ethyl iodoacetate | Primary Alkyl | 2.6 x 10⁷ |

This table shows representative rate constants for iodine atom transfer to primary alkyl radicals from various activated iodoalkanes, illustrating the facility of the XAT process. missouristate.edu While specific data for this compound is not available, similar high rates would be expected for its reaction with suitable radical species.

Derivatization and Analog Synthesis of 5 Iodo 2 Methylanisole

Synthesis of Substituted Aromatic Systems

The conversion of 5-Iodo-2-methylanisole into diverse substituted aromatic systems is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond facilitates reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, each introducing a distinct functional moiety onto the anisole (B1667542) scaffold.

Suzuki-Miyaura Coupling : This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. For this compound, this allows for the introduction of various aryl, heteroaryl, or vinyl groups, leading to the synthesis of complex biaryl systems and substituted styrenes. researchgate.net

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. nih.gov This enables the introduction of alkenyl substituents at the 5-position of the 2-methylanisole (B146520) ring, providing precursors for a wide range of further transformations. chiralen.com

Sonogashira Coupling : To introduce acetylenic moieties, the Sonogashira coupling is employed. This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper(I) complexes. nih.gov This method allows for the synthesis of arylalkynes from this compound, which are valuable intermediates in the synthesis of more complex molecules and materials. nih.gov

Buchwald-Hartwig Amination : For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. nih.gov This palladium-catalyzed reaction couples aryl halides with a wide range of primary and secondary amines. rsc.org Applying this reaction to this compound provides a direct route to N-aryl amines, an important structural motif in pharmaceuticals and materials science.

Below is an interactive table summarizing these key derivatization reactions.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Product Class |

| Suzuki-Miyaura Coupling | Boronic acid/ester (R-B(OR)₂) | C(sp²)–C(sp²), C(sp²)–C(sp³) | Pd(0) complex, Base | Biaryls, Styrenes, etc. |

| Heck Reaction | Alkene (R-CH=CH₂) | C(sp²)–C(sp²) | Pd(0) complex, Base | Substituted Alkenes |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp²)–C(sp) | Pd(0) complex, Cu(I) co-catalyst, Base | Arylalkynes |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)–N | Pd(0) complex, Base | N-Aryl Amines |

Incorporation into Complex Molecular Architectures

This compound is not merely a substrate for simple functionalization but also serves as a key starting material for the construction of intricate molecular frameworks found in biologically active compounds. Its utility is documented in patent literature for the synthesis of molecules designed for specific biological targets.

For instance, this compound has been utilized in the development of allosteric modulators of the μ-opioid receptor and the cannabinoid receptor 1. chiralen.com These receptors are complex transmembrane proteins, and their modulators possess sophisticated three-dimensional structures. The synthesis of such molecules often involves a multi-step sequence where the substituted anisole core, derived from this compound, provides a crucial structural element for subsequent elaboration and cyclization reactions to build the final polycyclic system. The strategic placement of the methoxy (B1213986) and methyl groups on the ring can influence the conformation and binding properties of the final molecule, while the position of the former iodine atom dictates the point of attachment for other large fragments of the target molecule.

Strategies for Stereoselective and Enantioselective Derivatization

The development of chiral molecules is a central goal of modern organic synthesis, particularly in the pharmaceutical industry. While direct asymmetric functionalization of the this compound ring is not a commonly reported strategy, its use in synthetic sequences that establish stereocenters is highly relevant.

One key strategy involves the use of asymmetric cross-coupling reactions. While specific examples utilizing this compound are not prevalent in peer-reviewed literature, methodologies developed for analogous aryl iodides are applicable. For example, nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed to couple aryl iodides with benzylic chlorides, yielding enantioenriched 1,1-diarylalkanes. nih.gov Such a transformation, if applied to this compound, would generate a chiral product with a newly formed stereocenter adjacent to the aromatic ring.

Another approach involves the stereoselective transformation of the products derived from non-chiral coupling reactions.

An alkene substituent, introduced via a Heck reaction, can be subjected to well-established asymmetric transformations such as catalytic asymmetric hydrogenation, epoxidation, or dihydroxylation to install stereocenters on the side chain.

A biaryl product, synthesized via a Suzuki-Miyaura coupling, may exhibit atropisomerism if rotation around the aryl-aryl bond is hindered. Enantioselective synthesis of such atropisomers can be achieved by using chiral ligands in the coupling step.

These strategies highlight that while this compound is achiral, it is a valuable precursor for chiral molecules through the application of modern asymmetric synthesis methodologies in subsequent steps. The development of enantioselective iron-catalyzed Suzuki-Miyaura reactions for producing chiral 1,1-diarylalkanes further illustrates the potential for creating stereoconvergent pathways from racemic starting materials that could be coupled with aryl iodides like this compound. chemrxiv.org

Applications in Advanced Organic Synthesis and Material Science

Building Block in Pharmaceutical Intermediate Synthesis

The pharmaceutical industry relies heavily on versatile intermediates like 5-Iodo-2-methylanisole to construct complex drug molecules. Its reactivity and structural features make it a key component in the synthesis of various therapeutic agents.

Synthesis of Anti-Inflammatory Agents

This compound serves as a potential precursor in the synthesis of derivatives of well-known non-steroidal anti-inflammatory drugs (NSAIDs). For instance, its structural similarity to components of Naproxen (B1676952) suggests its utility in creating novel anti-inflammatory compounds. The synthesis of 5-iodo-naproxen methyl ester, a derivative of naproxen, highlights a pathway where an iodinated precursor could be utilized. nih.gov While direct synthesis from this compound is a topic of synthetic exploration, the functionalization of the naproxen backbone with iodine demonstrates the importance of halogenated intermediates in modifying and enhancing the properties of established drugs. nih.gov

| Intermediate | Potential Application | Key Reaction Type |

| This compound | Synthesis of Naproxen Analogues | Cross-coupling reactions |

Development of Analgesic Compounds

The structural motif of this compound is relevant to the development of new analgesic compounds. While direct synthesis pathways for widely-known analgesics using this specific starting material are not extensively documented in publicly available research, its potential lies in the creation of novel molecular frameworks with pain-relieving properties. The exploration of new synthetic opioids, for example, often involves the assembly of complex aromatic structures where an iodinated precursor could facilitate key bond-forming reactions.

Role in Drug Discovery and Development

In the broader context of drug discovery, this compound is a valuable scaffold for creating libraries of diverse compounds for biological screening. chemimpex.com The ability to introduce various functional groups at the iodo-position through reactions like Suzuki or Sonogashira coupling allows for the systematic modification of a lead compound's structure. This process is crucial for optimizing pharmacological properties such as potency, selectivity, and metabolic stability. The application of iodinated compounds is particularly noteworthy as it can facilitate the introduction of iodine into organic structures, a valuable step in drug discovery and development. chemimpex.com

Precursor for Agrochemical Active Ingredients

The agrochemical industry also benefits from the synthetic versatility of this compound. It can serve as a starting material for the synthesis of active ingredients in pesticides, including herbicides and fungicides. The core structure can be elaborated to produce molecules that exhibit desired biological activity against agricultural pests and weeds.

Applications in the Synthesis of Specialty Chemicals and Fine Chemicals

This compound is a key intermediate in the production of a variety of specialty and fine chemicals. These are low-volume, high-value chemicals with specific applications in various industries. One notable area is in the synthesis of liquid crystals. The rigid aromatic core of this compound makes it a suitable building block for creating the elongated, rod-like molecules that are characteristic of liquid crystalline materials. whiterose.ac.uk By incorporating this and other aromatic units, researchers can design new liquid crystals with specific properties for use in displays and other optical technologies.

Contribution to Advanced Materials Development

In the field of material science, this compound is contributing to the development of advanced materials with novel electronic and optical properties. Its use as a monomer or precursor in the synthesis of conjugated polymers is a significant area of research.

For example, it can be envisioned as a building block for derivatives of poly(p-phenylene vinylene) (PPV), a class of conductive polymers known for their applications in organic light-emitting diodes (OLEDs) and organic solar cells. nih.govrsc.orgdavidlu.net The ability to introduce substituents on the phenylene ring via the iodo-group allows for the fine-tuning of the polymer's electronic properties, such as its band gap and charge carrier mobility. nih.gov This control is essential for optimizing the performance of electronic devices.

| Polymer Class | Potential Application | Key Property Tuned by this compound |

| Poly(p-phenylene vinylene) Derivatives | Organic Electronics (OLEDs, Solar Cells) | Electronic properties (band gap, charge mobility) |

| Organic Semiconductors | Transistors, Sensors | Molecular packing and charge transport |

The development of novel organic semiconductors is another area where this compound can play a crucial role. nih.govrsc.org By participating in cross-coupling reactions, it can be incorporated into larger conjugated systems designed to have specific charge-transport characteristics. nih.gov The synthesis of such materials is a key step towards the realization of next-generation flexible and printable electronics.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures and reaction energetics. stackexchange.comrsc.org DFT calculations can be employed to map out the potential energy surface of a reaction involving 5-Iodo-2-methylanisole, thereby elucidating the most probable reaction pathways.

For instance, in a hypothetical cross-coupling reaction, DFT could be used to calculate the energies of reactants, intermediates, transition states, and products. This allows for the construction of a reaction energy profile, which details the energy changes at each step of the proposed mechanism. By comparing the activation energies of different possible pathways, researchers can determine the most kinetically favorable route. acs.org

A theoretical investigation into the mechanism of a Suzuki coupling reaction with this compound, for example, would involve calculating the energies associated with oxidative addition, transmetalation, and reductive elimination steps. The results of such a study could be presented in a table summarizing the key energetic parameters.

Illustrative DFT Data for a Hypothetical Reaction Pathway

| Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagents | 0.0 |

| Oxidative Addition TS | Transition State for C-I bond cleavage | +15.2 |

| Intermediate 1 | Oxidative Addition Product | -5.7 |

| Transmetalation TS | Transition State for aryl group transfer | +12.8 |

| Intermediate 2 | Transmetalation Product | -10.3 |

| Reductive Elimination TS | Transition State for C-C bond formation | +20.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT studies.

Modeling of Transient Intermediates and Transition States

One of the most significant contributions of computational chemistry is its ability to characterize transient species like intermediates and transition states, which are often too short-lived to be observed experimentally. mit.edugithub.io For reactions involving this compound, computational modeling can provide detailed geometric and electronic information about these fleeting structures.

Transition state theory is fundamental to understanding reaction kinetics, and computational methods can locate the first-order saddle points on the potential energy surface that correspond to these states. github.io The geometry of a transition state provides clues about the mechanism of bond formation and breakage. For example, in an electrophilic aromatic substitution reaction on this compound, modeling the sigma-complex (a key intermediate) and the preceding transition state would reveal the precise nature of the interaction between the electrophile and the aromatic ring.

The calculated vibrational frequencies of these modeled structures are also crucial. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. coe.edu

Hypothetical Geometric Parameters of a Transition State

| Parameter | Reactant Complex | Transition State | Product Complex |

|---|---|---|---|

| C-Br distance (Å) | 3.50 | 2.50 | 1.90 |

| C-H distance (Å) | 1.09 | 1.25 | 1.80 |

| Br-H distance (Å) | 4.00 | 2.75 | 1.41 |

| C-C-Br angle (°) | 120.0 | 115.0 | 120.0 |

Note: This data is for a hypothetical bromination reaction and is for illustrative purposes.

Conformational Analysis and Electronic Structure Calculations

The three-dimensional shape of a molecule, or its conformation, can significantly influence its reactivity and physical properties. For this compound, the orientation of the methoxy (B1213986) and methyl groups relative to the iodinated benzene (B151609) ring is of interest. Computational conformational analysis can identify the most stable conformers and the energy barriers to rotation around single bonds. cwu.edu This is typically achieved by systematically rotating dihedral angles and calculating the energy at each point to generate a potential energy scan.

Electronic structure calculations provide a wealth of information about how electrons are distributed within the molecule. acs.org For this compound, this includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key to understanding the molecule's reactivity, particularly in reactions governed by orbital interactions.

Furthermore, calculated properties like the molecular electrostatic potential (MEP) can visualize regions of positive and negative charge on the molecular surface, indicating likely sites for nucleophilic or electrophilic attack.

Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy (eV) | -8.5 |

| LUMO Energy (eV) | -0.2 |

| HOMO-LUMO Gap (eV) | 8.3 |

| Dipole Moment (Debye) | 1.8 |

| Mulliken Charge on Iodine | -0.15 |

Note: These values are hypothetical and representative of what electronic structure calculations would yield.

Prediction of Reactivity and Regioselectivity

Computational methods are increasingly used to predict the outcome of chemical reactions, including their reactivity and regioselectivity. For this compound, which has multiple potential reaction sites on the aromatic ring, predicting where a substituent will add is a critical application of computational chemistry.

The regioselectivity of electrophilic aromatic substitution, for example, can be predicted by analyzing the electronic properties of the different carbon atoms in the benzene ring. nih.govacs.org Several computational descriptors can be used for this purpose:

Fukui Functions: These indicate the change in electron density at a particular point in the molecule when an electron is added or removed, highlighting sites susceptible to nucleophilic or electrophilic attack.

Calculated NMR Chemical Shifts: There is often a correlation between the calculated 13C NMR chemical shifts and the site of electrophilic attack. ku.dk

Proton Affinities: The site with the highest calculated proton affinity is often the most nucleophilic and therefore the most likely to be attacked by an electrophile. rsc.org

By calculating these properties for each available position on the ring of this compound, a prediction can be made about the most likely product of a given reaction.

Hypothetical Regioselectivity Predictors for Electrophilic Attack

| Ring Position | Relative Energy of Sigma Complex (kcal/mol) | Fukui Index (f-) | Calculated ¹³C Shift (ppm) |

|---|---|---|---|

| C3 | +5.2 | 0.08 | 115.2 |

| C4 | 0.0 | 0.15 | 110.8 |

Note: This illustrative data suggests that the C4 position is the most likely site for electrophilic attack based on the lowest energy sigma complex, highest Fukui index, and lowest calculated ¹³C chemical shift.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For derivatives of 5-Iodo-2-methylanisole, ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the chemical environment of the protons and carbons.

In the ¹H NMR spectrum of a derivative, the chemical shifts of the aromatic protons are highly informative. The electron-donating methoxy (B1213986) group (-OCH₃) and the weakly donating methyl group (-CH₃) influence the electron density of the aromatic ring, causing characteristic upfield or downfield shifts of the aromatic protons. The substitution pattern on the ring in a complex derivative can be deduced from the coupling patterns (splitting) and coupling constants (J values) of the remaining aromatic protons. For instance, the formation of a biaryl compound through a Suzuki coupling at the 5-position would lead to significant changes in the chemical shifts of the adjacent aromatic protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. The carbon attached to the iodine atom (C-5) typically shows a characteristic signal at a relatively high field due to the heavy atom effect of iodine. Upon substitution at this position, the chemical shift of this carbon will change dramatically, providing clear evidence of a successful reaction. The chemical shifts of the methyl and methoxy carbons are also readily identifiable.

Illustrative ¹H and ¹³C NMR Data for a Hypothetical Derivative:

Consider the hypothetical product of a Sonogashira coupling of this compound with phenylacetylene, resulting in 2-methyl-5-(phenylethynyl)anisole. The expected NMR data would be as follows:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH₃ | ~2.2 | ~16 |

| -OCH₃ | ~3.8 | ~55 |

| Aromatic CH | 6.8 - 7.5 | 110 - 132 |

| Aromatic C-O | ~158 | |

| Aromatic C-CH₃ | ~130 | |

| Aromatic C-C≡ | ~123 | |

| C≡C | ~88, ~91 | |

| Phenyl C | 128 - 132 |

This is an interactive data table based on typical chemical shifts for similar structures.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more complex derivatives to definitively assign all proton and carbon signals and establish through-bond connectivities, confirming the regiochemistry of the substitution.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of reactions involving this compound, MS is invaluable for monitoring reaction progress and identifying products, byproducts, and intermediates. rsc.org

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. d-nb.info For instance, in a Suzuki coupling reaction where this compound is coupled with a boronic acid, LC-MS can be used to monitor the consumption of the starting material and the formation of the desired product in real-time. advion.com By taking small aliquots from the reaction mixture at different time intervals, the relative intensities of the mass peaks corresponding to the reactant and product can be tracked, allowing for the determination of the reaction's endpoint. shoko-sc.co.jp

The high resolution of modern mass spectrometers allows for the determination of the exact mass of the product, which in turn can be used to confirm its elemental composition. The isotopic pattern of ions containing iodine (a monoisotopic element) can also aid in the identification of iodine-containing species in the reaction mixture.

Hypothetical Reaction Monitoring of a Suzuki Coupling using LC-MS:

Reaction: this compound + Phenylboronic acid → 2-Methyl-5-phenylanisole

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Observed Intensity at t=0 | Observed Intensity at t=2h |

| This compound | C₈H₉IO | 249.0 | High | Low / Absent |

| 2-Methyl-5-phenylanisole | C₁₄H₁₄O | 199.1 | Absent | High |

This is an interactive data table illustrating the expected trend in a reaction monitoring experiment.

Ambient ionization techniques, which allow for the direct analysis of samples in their native state with minimal preparation, are also emerging as powerful tools for real-time reaction monitoring. scripps.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. chiralen.com For novel derivatives of this compound that are crystalline, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystallographic Data for the Related Compound 4-Iodoanisole (B42571): nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 6.2275 |

| b (Å) | 7.2083 |

| c (Å) | 16.8213 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This is an interactive data table presenting crystallographic data for a structurally similar compound.

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For this compound and its derivatives, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used.

Purity Assessment: The purity of a sample of this compound is often determined by GC, typically using a flame ionization detector (FID). Commercial suppliers often provide a purity specification based on GC analysis. chemimpex.com A high-purity sample will show a single major peak, with any impurities appearing as minor peaks with different retention times. HPLC with UV detection is another common method for assessing purity, particularly for less volatile derivatives.

Isolation of Isomers: In the synthesis of this compound, other positional isomers, such as 3-iodo-2-methylanisole or 4-iodo-2-methylanisole, may be formed as byproducts. Due to their similar physical properties, the separation of these isomers can be challenging. Capillary gas chromatography, with its high resolving power, is an effective technique for the analytical separation and quantification of such isomers. nih.govvurup.sk For preparative separation, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system is the method of choice. researchgate.net The separation is based on the differential adsorption of the isomers to the stationary phase. Thin-layer chromatography (TLC) is often used to monitor the separation and identify the fractions containing the desired isomer.

Hypothetical GC Separation of Iodo-2-methylanisole Isomers:

| Isomer | Boiling Point (°C) (Predicted) | Expected Retention Time Order |

| 3-Iodo-2-methylanisole | Lower | 1 |

| 4-Iodo-2-methylanisole | Intermediate | 2 |

| This compound | Higher | 3 |

| 6-Iodo-2-methylanisole | Intermediate | 2 |

This is an interactive data table illustrating the expected elution order based on predicted boiling points.

The choice of chromatographic conditions, including the column type, temperature program (for GC), and mobile phase composition (for HPLC and column chromatography), is critical for achieving optimal separation and purification.

Structure Activity Relationship Sar Studies of 5 Iodo 2 Methylanisole Derivatives

Correlation of Structural Modifications with Biological Response

The biological response of derivatives of 5-Iodo-2-methylanisole is intricately linked to specific modifications of its core structure. The parent molecule, characterized by an iodine atom at the 5-position, a methyl group at the 2-position, and a methoxy (B1213986) group on the benzene (B151609) ring, offers several avenues for structural alteration. SAR studies systematically explore how changes at these positions, as well as the introduction of new functional groups, impact the compound's interaction with biological targets.

Key modifications often involve the substitution of the iodo group with other halogens (e.g., bromine, chlorine, fluorine) or with bioisosteric replacements. The rationale behind these changes is to modulate the electronic and lipophilic properties of the molecule, which can significantly influence its binding affinity to target proteins and its pharmacokinetic profile. For instance, replacing the bulky and lipophilic iodine atom can alter the compound's ability to fit into a specific binding pocket and can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table illustrates hypothetical structural modifications and their potential impact on biological activity, based on established principles of medicinal chemistry.

| Derivative | Modification from this compound | Potential Impact on Biological Activity |

| 5-Bromo-2-methylanisole | Iodine replaced with Bromine | Altered halogen bonding potential and lipophilicity, potentially affecting binding affinity. |

| 5-Chloro-2-methylanisole | Iodine replaced with Chlorine | Reduced size and lipophilicity compared to iodo and bromo analogs, may lead to different steric interactions. |

| 5-Fluoro-2-methylanisole | Iodine replaced with Fluorine | Introduction of a highly electronegative atom, potentially forming strong interactions with the target. |

| 5-Iodo-2-methylphenol | Methoxy group demethylated to a hydroxyl group | Introduction of a hydrogen bond donor and acceptor, which could enhance binding to specific residues in a target protein. |

| 5-Iodo-2-ethylanisole | Methyl group replaced with an ethyl group | Increased steric bulk at the 2-position, which may either enhance or hinder binding depending on the topology of the binding site. |

Investigation of Steric and Electronic Effects on Reactivity

The reactivity of this compound derivatives is governed by a combination of steric and electronic effects imparted by its substituents. These effects are crucial not only for the molecule's biological interactions but also for its chemical synthesis and metabolic stability.

Electronic Effects: The substituents on the aromatic ring significantly influence its electron density and distribution. The iodine atom, while being a deactivating group through its inductive effect, can also participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. The methoxy group is a strong electron-donating group through resonance, increasing the electron density of the benzene ring, particularly at the ortho and para positions. The methyl group is a weak electron-donating group through hyperconjugation. The interplay of these electronic effects determines the molecule's nucleophilicity and electrophilicity, which are key to its chemical reactivity.

Steric Effects: The spatial arrangement of the atoms and functional groups in this compound derivatives creates steric hindrance that can influence their reactivity and biological activity. The bulky iodine atom and the methyl group at the 2-position can shield adjacent positions on the aromatic ring, directing incoming reactants to less hindered sites. In the context of biological activity, the steric profile of a derivative is critical for its ability to adopt a conformation that is complementary to the binding site of a biological target. Even minor changes in the size of a substituent can lead to a significant loss or gain of activity due to steric clashes or improved van der Waals interactions.

The following table outlines the primary steric and electronic effects of the substituents in this compound.

| Substituent | Position | Primary Electronic Effect | Primary Steric Effect |

| Iodo | 5 | Inductive electron withdrawal; Halogen bond donor | High steric bulk |

| Methyl | 2 | Weak inductive and hyperconjugative electron donation | Moderate steric bulk |

| Methoxy | 1 | Strong resonance electron donation; Inductive electron withdrawal | Moderate steric bulk |

Design and Synthesis of Targeted Analogs

The design and synthesis of targeted analogs of this compound are guided by the insights gained from SAR studies. The goal is to create novel molecules with improved potency, selectivity, and pharmacokinetic properties. This process is often iterative, involving cycles of design, synthesis, and biological testing.

The synthesis of these targeted analogs often involves multi-step organic chemistry reactions. The choice of synthetic route depends on the desired modifications and the chemical properties of the starting materials and intermediates. For instance, the introduction of different substituents at the 5-position might be achieved through halogen-metal exchange followed by quenching with an appropriate electrophile. Modifications to the methyl and methoxy groups can be accomplished through standard functional group transformations.

A hypothetical design strategy for a targeted analog could involve replacing the iodine atom with a group capable of forming a specific interaction with a known amino acid residue in the target's active site, based on computational modeling. The synthesis would then be tailored to incorporate this new functional group while preserving the essential structural features of the this compound scaffold.

Emerging Research Directions and Future Perspectives

Exploration in Biochemical Research and Enzyme Activity Studies

Research in this area is moving towards understanding the metabolic fate of anisole-containing compounds. uj.edu.plnih.govresearchgate.netwuxiapptec.com The metabolic stability of a potential drug candidate is a crucial factor in its development, influencing its pharmacokinetic profile. uj.edu.plnih.govresearchgate.netwuxiapptec.com While specific metabolic stability data for 5-Iodo-2-methylanisole is not yet widely published, the general procedures for such assessments are well-established. These typically involve in vitro assays using liver microsomes or hepatocytes to determine the rate of biotransformation. researchgate.netwuxiapptec.com

Furthermore, the potential of this compound and its derivatives as enzyme inhibitors is an area ripe for exploration. Enzyme inhibition assays are fundamental in drug discovery for identifying molecules that can modulate the activity of specific enzymes. bioassaysys.comelabscience.comamsbio.com The screening of compound libraries against various enzymes is a standard approach to uncover new therapeutic leads. bioassaysys.comelabscience.comamsbio.com Given that other substituted anisole (B1667542) derivatives have been investigated for their biological activities, it is plausible that this compound could be a scaffold for the development of novel enzyme inhibitors. chemimpex.com High-throughput screening (HTS) methodologies would be instrumental in systematically evaluating its potential against a wide range of enzymatic targets. bioassaysys.comnih.gov

Table 1: Potential Biochemical Research Applications for this compound

| Research Area | Potential Application of this compound | Rationale |

|---|---|---|

| Enzyme Inhibition | Screening for inhibitory activity against various enzymes. | Anisole derivatives have shown biological activity, and the iodo-substituent offers a site for further functionalization. |

| Biochemical Probes | Use as a molecular probe for studying biological systems. | The iodine atom can serve as a handle for radiolabeling or fluorescence tagging. |

| Metabolic Studies | Investigation of its metabolic pathways and stability. | Understanding the biotransformation of the compound is crucial for potential pharmaceutical applications. |

Potential in Sustainable Chemical Processes

In line with the growing emphasis on green chemistry, researchers are investigating more environmentally benign methods for the synthesis and application of chemical compounds. unibo.itrsc.org this compound is being considered within this framework, with a focus on developing sustainable synthetic routes and its use in eco-friendly reaction conditions.

A key area of development is the use of greener solvents in palladium-catalyzed cross-coupling reactions, a common application for iodoaromatic compounds. unibo.itrsc.orgdigitellinc.comresearchgate.netaidic.it Traditional solvents are often toxic and difficult to dispose of, prompting the exploration of alternatives like water or bio-based solvents. unibo.itrsc.orgdigitellinc.comresearchgate.netaidic.it For instance, the Suzuki-Miyaura cross-coupling of 5-iodovanillin, a related compound, has been successfully performed in aqueous media. tandfonline.comresearchgate.net This suggests the feasibility of applying similar green protocols to reactions involving this compound.

The development of catalytic methods for the synthesis of iodoarenes that are more sustainable than traditional methods is also a significant research direction. researchgate.net This includes aerobic oxyiodination and the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net Such advancements aim to reduce waste and the use of hazardous reagents. researchgate.net

Table 2: Green Chemistry Approaches Relevant to this compound

| Green Chemistry Principle | Application to this compound | Potential Benefit |

|---|---|---|

| Safer Solvents | Use of water or other green solvents in cross-coupling reactions. | Reduced environmental impact and improved safety. |

| Catalysis | Development of reusable catalysts for its synthesis and subsequent reactions. | Increased efficiency and reduced waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized by-product formation. |

Development of Novel Synthetic Pathways

The synthesis of this compound and its derivatives is an area of active research, with a focus on creating more efficient, selective, and versatile synthetic methods. Traditional methods for the iodination of aromatic compounds are being improved upon to offer better yields and milder reaction conditions. uni.eduuni.edu

Direct iodination of anisole and its derivatives is a common approach, and new catalytic systems are being developed to enhance the selectivity and efficiency of this reaction. uni.eduuni.edumdpi.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are pivotal for the further functionalization of the this compound scaffold. nih.govresearchgate.netrsc.org Research in this area is focused on developing novel catalyst systems that are more active and stable, allowing for a broader range of substrates to be used under milder conditions.

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound into modern synthesis technologies like flow chemistry and automated synthesis platforms represents a significant step towards accelerating chemical research and development.

Flow chemistry, the process of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages, including improved reaction control, enhanced safety, and scalability. nih.govadesisinc.com The Heck reaction of 4-iodoanisole (B42571), a close structural analog of this compound, has been successfully demonstrated in a continuous flow system using supercritical carbon dioxide as a solvent. beilstein-journals.org Similarly, the Suzuki-Miyaura coupling of 5-iodo-2'-deoxyuridine has been optimized using flow chemistry, significantly reducing reaction times compared to batch processes. nih.govresearchgate.net These examples highlight the potential for applying flow chemistry to reactions involving this compound, which could lead to more efficient and scalable production of its derivatives.

Automated synthesis platforms, often coupled with high-throughput screening, are revolutionizing the way chemical libraries are synthesized and tested. nih.govnih.gov These systems can perform a large number of reactions in parallel, greatly accelerating the discovery of new molecules with desired properties. nih.govnih.gov The Suzuki-Miyaura cross-coupling reaction, a key transformation for this compound, has been successfully optimized using an automated droplet-flow microfluidic system. nih.gov The amenability of such reactions to automation suggests that this compound could be readily incorporated into automated workflows for the rapid synthesis of compound libraries for drug discovery and materials science.

Table 3: Integration of this compound with Modern Synthesis Technologies

| Technology | Potential Application with this compound | Advantages |

|---|---|---|

| Flow Chemistry | Continuous synthesis of derivatives via cross-coupling reactions. | Improved safety, scalability, and reaction control. |

| Automated Synthesis | High-throughput synthesis of compound libraries. | Accelerated discovery of new materials and drug candidates. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Iodo-2-methylanisole, and how do they influence its reactivity in organic synthesis?

- Answer : The compound's molecular weight (234.04 g/mol), melting point (48–51°C), and boiling point (237°C at 726 mmHg) are critical for designing reactions requiring precise temperature control . Its iodine substituent enhances electrophilic aromatic substitution (EAS) reactivity, while the methoxy group directs substitution patterns. Researchers should validate purity via HPLC or GC-MS and reference spectral databases (e.g., NMR, IR) to confirm structural integrity .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

- Answer : Typical methods include:

- Direct iodination : Using I₂ with HNO₃ or KI/Oxone in acidic media. However, regioselectivity challenges arise due to competing ortho/meta/para directing effects of substituents .

- Ullmann coupling : Requires Cu catalysts but may produce polyhalogenated byproducts.

- Sandmeyer reaction : Limited by the need for diazonium intermediates, which are sensitive to temperature.

Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time .

Q. How can researchers validate the identity and purity of this compound post-synthesis?

- Answer : Use a combination of:

- Chromatography : HPLC (C18 column, methanol/water mobile phase) to assess purity (>95% threshold).

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at ~δ 3.8 ppm, aromatic protons split by iodine’s deshielding effect).

- Elemental analysis : Match calculated vs. observed C, H, N, and I percentages .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms involving this compound?

- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model transition states and intermediate stability. For example, discrepancies in EAS regioselectivity (meta vs. para products) may arise from solvent effects or steric hindrance from the methyl group. Compare computed activation energies with experimental yields to validate mechanistic pathways .

Q. What strategies mitigate side reactions during the functionalization of this compound in cross-coupling reactions?

- Answer :

- Ligand design : Bulky phosphine ligands (e.g., SPhos) improve selectivity in Suzuki-Miyaura couplings by reducing homocoupling.

- Solvent optimization : Use toluene for Pd-mediated reactions to minimize dehalogenation.

- Additives : KI suppresses iodine loss during Stille couplings.

Document reaction progress via TLC and isolate intermediates for spectroscopic validation .

Q. How can researchers address inconsistencies in reported spectral data for this compound derivatives?

- Answer :

- Standardization : Use deuterated solvents (CDCl₃) and internal standards (TMS) for NMR.

- Collaborative validation : Cross-reference data with independent labs or databases (e.g., Reaxys, SciFinder).

- Dynamic NMR : Resolve rotational barriers or conformational isomers causing split signals .

Q. What experimental designs enable the study of this compound’s photostability under varying conditions?

- Answer :

- Controlled irradiation : Use UV-Vis lamps (254–365 nm) in quartz reactors with inert atmospheres (N₂/Ar).

- Degradation analysis : Monitor via LC-MS for iodinated byproducts (e.g., deiodinated anisoles).

- Quantum yield calculations : Compare degradation rates under different wavelengths to identify photolytic pathways .

Methodological Frameworks

- For experimental reproducibility : Adhere to Beilstein Journal guidelines, including detailed Supplementary Information (SI) for synthetic procedures and characterization data .

- For hypothesis testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- For data contradiction analysis : Use triangulation (e.g., spectral, computational, and kinetic data) to resolve conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.